3-Chloro-4-(trifluoromethyl)benzonitrile

説明

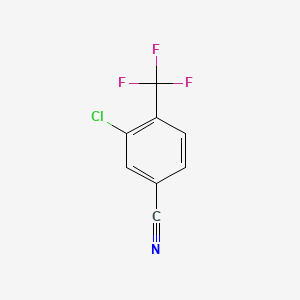

3-Chloro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)benzonitrile typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions often include heating the mixture to 60-180°C for 2-4 hours .

Industrial Production Methods: Industrial production methods for this compound may involve more efficient and scalable processes. One such method includes the use of 2-chloro-3-fluoro-4-trifluoromethylbenzaldehyde as a starting material, which undergoes a series of reactions including hydrogen replacement and acid-binding agent addition under controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions: 3-Chloro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

Arylcyanation Reactions: It is involved in nickel-catalyzed arylcyanation reactions, particularly with alkynes.

Common Reagents and Conditions:

Nickel Catalysts: Used in arylcyanation reactions.

Hydroxylamine Hydrochloride: Used in the synthesis of the nitrile from the corresponding aldehyde.

Major Products:

Amino-acetonitrile Derivatives: Formed through reactions involving this compound.

科学的研究の応用

Organic Synthesis

3-Chloro-4-(trifluoromethyl)benzonitrile serves as an important intermediate in organic synthesis. It is utilized in the preparation of various fluorinated compounds, which are crucial in developing pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to the molecules, enhancing their biological activity and chemical stability.

Pharmaceutical Applications

The compound has been explored for its potential in drug development. Its structural characteristics allow it to interact favorably with biological targets, making it a candidate for various therapeutic applications.

Case Studies

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against several bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Inhibition of Metalloproteases : The compound has also been identified as a potent inhibitor of metalloproteases, enzymes involved in various diseases including cancer and inflammatory disorders. This inhibition can be beneficial for therapeutic strategies targeting excessive extracellular matrix degradation.

Agrochemical Applications

This compound is utilized in the synthesis of herbicides such as isoxaflutole. Its role as an intermediate in the production of these agrochemicals highlights its importance in agricultural science, particularly in developing effective pest control agents .

Herbicide Development

The compound's ability to enhance the efficacy of herbicides stems from its structural features that improve the bioavailability and stability of the active ingredients.

Material Science

In material science, this compound is being investigated for its potential use in creating advanced materials with unique properties. The incorporation of trifluoromethyl groups can lead to materials with enhanced thermal stability and chemical resistance.

作用機序

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzonitrile in its applications, particularly in pharmaceuticals, involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve the pharmacokinetic properties of the resulting drugs .

類似化合物との比較

3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the chlorine atom.

4-Chloro-3-(trifluoromethyl)benzonitrile: Similar structure but with different substitution positions.

Uniqueness: 3-Chloro-4-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain pharmaceuticals and other specialized applications .

生物活性

3-Chloro-4-(trifluoromethyl)benzonitrile is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound, with the chemical formula C8H4ClF3N, features a trifluoromethyl group (-CF3) and a chloro group (-Cl) on a benzene ring, along with a nitrile functional group (-C≡N). The presence of these electronegative substituents significantly influences its chemical reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its effects on different biological targets:

1. Antiparasitic Activity

Research has indicated that compounds containing trifluoromethyl groups can enhance antiparasitic activity. For instance, a study demonstrated that incorporating a trifluoromethyl moiety into specific scaffolds improved their efficacy against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship showed that analogs with trifluoromethyl substitutions exhibited lower EC50 values, indicating increased potency against the parasite .

2. P2X3 Receptor Antagonism

The P2X3 receptor is a target for pain management therapies. Compounds similar to this compound have been evaluated for their ability to antagonize P2X3 receptors. Studies revealed that trifluoromethyl derivatives showed enhanced metabolic stability and improved antagonistic activities compared to their non-fluorinated counterparts . The incorporation of halides, including chlorine and trifluoromethyl groups, was found to significantly affect the potency and selectivity of these compounds.

3. Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects of this compound. Safety data indicate potential irritant effects on skin and eyes, as well as respiratory concerns upon inhalation . Long-term exposure may lead to lung function changes, highlighting the need for caution in handling this compound.

Case Studies

Several case studies provide insights into the practical applications and biological evaluations of this compound:

- Study on Antiparasitic Efficacy : A series of derivatives were synthesized based on the core structure of this compound to evaluate their efficacy against malaria parasites. The study found that specific modifications led to compounds with significantly improved activity (EC50 values in low nanomolar range), indicating a promising direction for drug development .

- P2X3 Receptor Studies : In another study focused on neuropathic pain models, compounds derived from similar frameworks were tested for their ability to modulate P2X3 receptor activity. Results showed that certain derivatives exhibited potent anti-nociceptive effects in vivo, suggesting therapeutic potential for pain management .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity and properties of this compound and its analogs:

| Compound | Activity Type | EC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiparasitic | <0.01 | High potency against P. falciparum |

| Trifluoromethyl analog A | P2X3 Antagonist | 0.375 | Selective over P2X2/3R |

| Non-fluorinated analog B | P2X3 Antagonist | >1.0 | Lower metabolic stability |

特性

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZFPSVQIDJRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604887 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-79-1 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。